3-(2-Phenylmorpholin-4-yl)propanenitrile hydrochloride
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Overview
Description
3-(2-Phenylmorpholin-4-yl)propanenitrile hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a morpholine ring, a phenyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-phenylmorpholine and 3-bromopropanenitrile.
Reaction Conditions: The reaction involves nucleophilic substitution, where the bromine atom in 3-bromopropanenitrile is replaced by the morpholine group. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products Formed:
Oxidation: 3-(2-Phenylmorpholin-4-yl)propanoic acid.
Reduction: 3-(2-Phenylmorpholin-4-yl)propylamine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Phenylmorpholin-4-yl)propanenitrile hydrochloride is used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the interaction of phenyl-containing compounds with biological systems.
Medicine: Potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenyl group can interact with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds with nucleophiles. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-Phenylmorpholine: Lacks the nitrile group.
3-(2-Morpholinyl)propanenitrile: Lacks the phenyl group.
4-Phenylmorpholine: Different position of the phenyl group.
Uniqueness: The presence of both the phenyl and nitrile groups in 3-(2-Phenylmorpholin-4-yl)propanenitrile hydrochloride makes it unique compared to its analogs, providing distinct chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(2-phenylmorpholin-4-yl)propanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12;/h1-3,5-6,13H,4,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTLNGKRHKOWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC#N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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